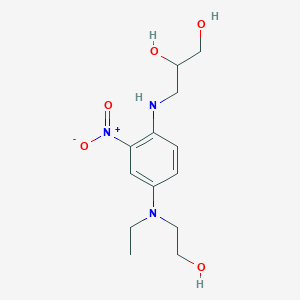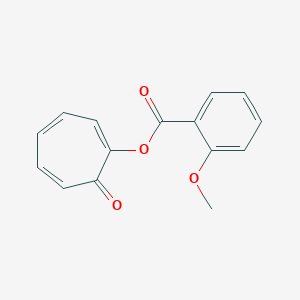
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate is an organic compound that features a unique structure combining a cycloheptatrienone ring with a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 7-oxocyclohepta-1,3,5-trien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-oxocyclohepta-1,3,5-trien-1-yl N,N-dimethylcarbamate: Similar in structure but with a carbamate group instead of a methoxybenzoate ester.
7-oxocyclohepta-1,3,5-trien-1-yl acetate: Another related compound with an acetate ester.
2-[benzyl-(7-oxo-cyclohepta-1,3,5-trienyl)-amino]-N-cyclohexylpropanamide: Features a benzylamino group and a cyclohexylpropanamide moiety.
Uniqueness
What sets (7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate apart is its combination of a cycloheptatrienone ring with a methoxybenzoate ester, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring specific interactions with biological targets or unique chemical reactivity.
Properties
CAS No. |
16236-29-6 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-18-13-9-6-5-7-11(13)15(17)19-14-10-4-2-3-8-12(14)16/h2-10H,1H3 |
InChI Key |
KBVNEQMKKGNJMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)

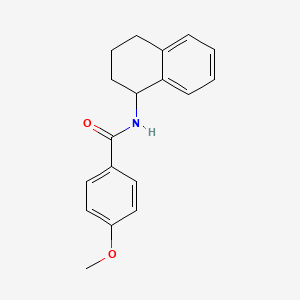
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)

![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
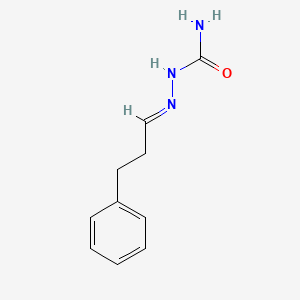
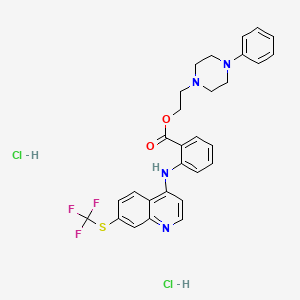
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
